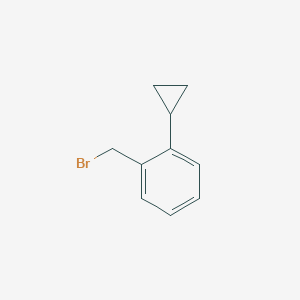

1-(Bromomethyl)-2-cyclopropylbenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTVXEILFLHRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260801-90-8 | |

| Record name | 1-(bromomethyl)-2-cyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-2-cyclopropylbenzene chemical structure and properties

Technical Monograph: 1-(Bromomethyl)-2-cyclopropylbenzene

Chemical Identity & Structural Analysis

This compound is a specialized electrophilic building block used in medicinal chemistry to introduce the ortho-cyclopropylbenzyl motif.[1] This structure is a steric and electronic bioisostere of o-isopropylbenzyl groups but possesses unique conformational constraints and electronic properties due to the cyclopropyl ring (Walsh orbitals).[1]

-

IUPAC Name: this compound[1]

-

Common Names: 2-Cyclopropylbenzyl bromide;

-Bromo-2-cyclopropyltoluene[1] -

Molecular Formula:

[1] -

Molecular Weight: 211.10 g/mol [1]

-

Key Precursor CAS: 27546-46-9 (1-Cyclopropyl-2-methylbenzene)[1][2][3][4]

Structural Significance

The molecule features a benzene ring substituted at the 1-position with a bromomethyl group (

-

Steric Hindrance: The ortho-cyclopropyl group exerts significant steric pressure on the benzylic position, influencing the rate of nucleophilic substitution (

) reactions compared to para isomers.[1] -

Electronic Effects: The cyclopropyl ring acts as a weak electron donor (pseudo-

character), potentially stabilizing benzylic carbocation intermediates in -

Conformational Lock: The steric bulk restricts rotation around the aryl-cyclopropyl bond, often forcing the cyclopropyl ring to adopt a bisected conformation relative to the aromatic plane to minimize steric clash with the benzylic protons.[1]

Synthetic Routes

The synthesis of this compound is rarely performed by direct bromination of a pre-existing cyclopropyl-benzene due to regioselectivity issues.[1] The authoritative route involves a stepwise construction: Suzuki-Miyaura coupling followed by Wohl-Ziegler bromination .[1]

Step 1: Construction of the Carbon Skeleton

Reaction: Palladium-catalyzed cross-coupling of 2-bromotoluene with cyclopropylboronic acid.[1]

-

Reagents: 2-Bromotoluene, Cyclopropylboronic acid,

, Tricyclohexylphosphine ( -

Conditions: Toluene/Water,

.[1] -

Mechanism: The bulky

ligand is critical to facilitate oxidative addition into the sterically hindered ortho-substituted aryl bromide.[1]

Step 2: Functionalization (Bromination)

Reaction: Radical bromination of the benzylic methyl group.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).[1]

-

Solvent:

or Chlorobenzene (Anhydrous).[1] -

Critical Control: Acid scavengers (e.g.,

) are often added to prevent HBr-mediated opening of the acid-sensitive cyclopropyl ring.[1]

Caption: Two-step synthetic pathway starting from commercially available 2-bromotoluene.[1]

Physical & Chemical Properties

| Property | Value / Description | Note |

| Physical State | Liquid or Low-melting Solid | Predicted based on MW and symmetry.[1] |

| Boiling Point | ~115–120°C at 10 mmHg | Extrapolated from benzyl bromide analogs.[1] |

| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene.[1] | Lipophilic ( |

| Reactivity Class | Alkylating Agent (Electrophile) | High reactivity toward amines, thiols, and phenoxides.[1] |

| Stability | Acid Sensitive | Cyclopropyl ring may open in strong acid ( |

Experimental Protocol: Synthesis of Precursor

Note: Due to the specific nature of the bromide, the synthesis of the stable hydrocarbon precursor (2-cyclopropyltoluene) is the critical quality control step.[1]

Objective: Synthesis of 1-cyclopropyl-2-methylbenzene (CAS 27546-46-9).[1][2][4]

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Reagent Loading:

-

Add 2-Bromotoluene (17.1 g, 100 mmol).

-

Add Cyclopropylboronic acid (11.2 g, 130 mmol).

-

Add Toluene (200 mL) and Water (10 mL).

-

-

Catalyst Addition:

-

Reaction: Heat the mixture to

with vigorous stirring for 16 hours. Monitor by TLC (Hexanes) or GC-MS.[1] -

Workup: Cool to RT. Filter through a pad of Celite.[1] Wash the filtrate with water (

) and brine. Dry over -

Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or silica gel chromatography (100% Hexanes) to yield the colorless liquid product.[1]

Conversion to Bromide (General Procedure):

Dissolve the intermediate (10 mmol) in

Reactivity Profile & Applications

The primary utility of this compound is as an electrophile in

Key Reactions

-

N-Alkylation: Reaction with secondary amines to form tertiary amines (common in GPCR ligand synthesis).[1]

-

O-Alkylation: Reaction with phenols (using

in DMF) to create ether linkages.[1] -

C-Alkylation: Reaction with enolates or active methylene compounds.[1]

Mechanistic Considerations

The steric bulk of the ortho-cyclopropyl group creates a "picket fence" effect.[1] While it does not prevent reaction, it significantly slows down the approach of nucleophiles compared to unsubstituted benzyl bromide.[1] This requires higher temperatures or stronger nucleophiles, which in turn increases the risk of elimination or ring-opening side reactions.[1]

Caption: Reactivity map highlighting the competition between desired substitution and acid-mediated degradation.[1]

Safety & Handling

-

Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It must be handled strictly inside a functioning fume hood.[1]

-

Alkylating Agent: Potentially mutagenic.[1][4] Wear double nitrile gloves and a lab coat.[1]

-

Storage: Store at

under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration. -

Spill Cleanup: Neutralize spills with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.[1]

References

-

Chemical Identity & Precursors

-

Synthetic Methodology (Suzuki Coupling)

-

Bromination Protocols

-

Related Patent Literature

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-Cyclopropyl-2-methyl-Benzene, CasNo.27546-46-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 1-Cyclopropyl-2-methylbenzene (CAS 27546-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]

safety data sheet (SDS) for 1-(Bromomethyl)-2-cyclopropylbenzene

Technical Safety & Handling Guide: 1-(Bromomethyl)-2-cyclopropylbenzene

Executive Summary

This guide serves as a technical whitepaper for the safe handling, containment, and risk management of This compound . Unlike a standard Safety Data Sheet (SDS), this document integrates mechanistic toxicology with operational protocols.

Primary Hazard Classification:

-

High Potency Lachrymator: Induces severe respiratory and ocular distress at low concentrations.

-

Corrosive/Alkylating Agent: Capable of irreversible chemical burns and DNA alkylation.

-

Moisture Sensitive: Rapidly hydrolyzes to release Hydrogen Bromide (HBr) gas.

Part 1: Chemical Identity & Physiochemical Profiling

Compound: this compound Functional Class: Ortho-substituted Benzyl Bromide / Cyclopropylarene CAS Registry Number: Note: This specific isomer is often a custom synthesis intermediate. Closely related analogs include 181207-69-2 (isomer) or 100-39-0 (parent benzyl bromide). Always verify batch-specific COA.

Structural Analysis & Reactivity

The molecule consists of a benzene core substituted at the ortho position with a cyclopropyl group and a bromomethyl group.

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | MW: ~211.10 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition (HBr release). |

| Reactivity Motif | Benzylic Carbon-Bromine Bond | Highly susceptible to |

| Stability | Moisture/Light Sensitive | Must be stored under Argon/Nitrogen at 2–8°C. |

| Predicted BP | ~110–115°C (at reduced pressure) | Do not distill at atmospheric pressure (risk of explosion). |

Part 2: Toxicological Mechanism & Hazard Architecture

To handle this compound safely, one must understand why it is toxic. The hazard profile is driven by two distinct molecular mechanisms.

The Lachrymatory Response (TRPA1 Activation)

Benzyl halides are potent lachrymators not merely due to acidity, but because they covalently modify ion channels on sensory nerves.

-

Target: TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels in the cornea and respiratory tract.

-

Mechanism: The electrophilic benzyl carbon attacks cysteine residues on the TRPA1 channel, locking it open. This causes a massive influx of

, triggering pain signals and tear production.

Cellular Alkylation ( Mechanism)

The benzylic bromide is a "soft" electrophile. It readily alkylates nucleophilic centers in DNA (Guanine N7) and proteins.

Graphviz Diagram: Alkylation & Toxicity Pathway

Caption: Dual-mechanism toxicity showing direct DNA alkylation and TRPA1-mediated neurotoxicity.

Part 3: Operational Control & Containment

Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Secondary Containment: Use spill trays. Do not handle over open benchtop.

-

Atmosphere: Handle under inert atmosphere (Schlenk line or Glovebox) when possible to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide zero protection against benzyl bromides (breakthrough < 1 minute).

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Silver Shield / Laminate | Impermeable to organic halides. |

| Gloves (Outer) | Nitrile (Double layer) | Mechanical protection for the inner laminate glove. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient due to lachrymatory vapor. |

| Respiratory | Full-face respirator with OV/AG cartridges | Required only if fume hood containment is breached. |

Part 4: Emergency Response Protocols

Spill Management (Self-Validating Workflow)

CRITICAL: Do not use water immediately. Water generates HBr gas, expanding the hazard zone.

Graphviz Diagram: Spill Response Logic

Caption: Step-by-step decision tree for managing benzyl bromide spills safely.

Decontamination Solution (The "Quench")

To neutralize equipment or spills, use the following solution which converts the alkyl bromide into a harmless salt via nucleophilic substitution:

-

Formula: 5% Sodium Thiosulfate (

) + 2% Sodium Bicarbonate ( -

Action: Thiosulfate acts as a sulfur nucleophile, displacing the bromine rapidly without generating volatile toxic byproducts.

Part 5: Synthesis & Stability Context

For researchers using this as an intermediate (e.g., in drug discovery for antithrombotics or melatonin receptor agonists):

-

Purity Check: Check

-NMR for a singlet around -

Storage: Store over activated 4Å molecular sieves to scavenge moisture and prevent autocatalytic decomposition.

-

Reaction Monitoring: When using in synthesis, monitor consumption via TLC (UV active). Quench reactions with saturated

(aq) in the hood to trap any liberated HBr.

References

-

PubChem. 1-Bromo-2-(bromomethyl)benzene (Analogous Hazard Profile). National Library of Medicine. Available at: [Link]

-

Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282. (Mechanistic source for lachrymatory action).

reactivity profile of 1-(Bromomethyl)-2-cyclopropylbenzene

The Mechanistic Probe: Reactivity Profile of 1-(Bromomethyl)-2-cyclopropylbenzene

Executive Summary

This compound (CAS: 1017962-38-7 / derivatives) represents a specialized class of "mechanistic discriminators" in physical organic chemistry. Its utility stems from the unique electronic interaction between the strained cyclopropyl ring and the adjacent benzylic center. Unlike its aliphatic analog (cyclopropylcarbinyl bromide), which acts as an ultrafast radical clock (

Part 1: Structural Dynamics & Electronic Properties

The reactivity of this compound is defined by the proximity of the cyclopropyl group (C2) to the reactive benzylic center (C1).

The "Ortho-Effect" and Anchimeric Assistance

In the ground state, the molecule adopts a conformation where the cyclopropane ring is roughly perpendicular to the benzene plane to minimize steric clash with the benzylic protons. However, upon ionization (loss of bromide), the system undergoes a significant geometric reorganization.

-

Cationic Stabilization: The forming carbocation at the benzylic position is stabilized not only by resonance with the benzene ring but also by the "bisected" cyclopropyl group. The Walsh orbitals of the cyclopropane ring overlap with the empty p-orbital of the benzylic cation.

-

Quantitative Impact: This

-delocalization leads to a massive rate acceleration in solvolysis reactions—often

Radical Stability (The "Negative" Clock)

Contrary to popular assumption, the o-cyclopropylbenzyl radical is kinetically stable against ring opening.

-

Thermodynamic Barrier: Ring opening would convert a resonance-stabilized benzylic radical into a primary alkyl radical. This transformation is thermodynamically uphill (

), unlike the aliphatic cyclopropylcarbinyl radical where opening relieves strain and forms a similar or more stable radical. -

Utility: This makes the molecule an excellent negative control in radical clock experiments. If a reaction yields ring-opened products, it suggests a cationic intermediate or a metal-catalyzed insertion, rather than a free radical mechanism.

Part 2: Reactivity Pathways & Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the reaction environment (Solvolytic/Cationic vs. Radical).

Figure 1: Divergent reactivity profile. The cationic pathway leads to acceleration and potential rearrangement, while the radical pathway is characterized by stability.

Part 3: Synthetic Protocol

To ensure the integrity of the cyclopropane ring, the synthesis must avoid strong acids (which cause premature ring opening) and non-selective radical halogenation. The recommended route utilizes a Suzuki coupling followed by a neutral Appel reaction.

Reagents & Equipment[1][2]

-

Starting Material: 2-Bromobenzyl alcohol (CAS: 18982-54-2).

-

Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9).

-

Bromination: Carbon tetrabromide (

), Triphenylphosphine ( -

Solvents: 1,4-Dioxane, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Coupling (Synthesis of 2-cyclopropylbenzyl alcohol)

-

Charge: In a flame-dried Schlenk flask, combine 2-bromobenzyl alcohol (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and

(3.0 equiv). -

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Heat to 90°C under Argon for 12 hours.

-

Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to isolate the alcohol.

-

Checkpoint: Verify cyclopropyl integrity via

NMR (characteristic multiplets at

-

Step 2: Appel Bromination (Conversion to Bromide)

Why this method? Using HBr or

-

Dissolution: Dissolve 2-cyclopropylbenzyl alcohol (1.0 equiv) and

(1.2 equiv) in anhydrous DCM at 0°C. -

Addition: Dropwise add a solution of

(1.2 equiv) in DCM. -

Stirring: Allow to warm to room temperature over 2 hours.

-

Purification: Concentrate and precipitate

with pentane. Filter and concentrate the filtrate. -

Storage: The product is a lachrymator and potentially unstable. Store at -20°C under inert atmosphere.

Part 4: Experimental Data Summary

| Parameter | Value / Characteristic | Relevance |

| Solvolysis Rate ( | ~500x vs Benzyl Bromide | Indicates strong |

| Radical Rearrangement | Negligible / Very Slow | Serves as a negative control for radical clocks. |

| Dominant Mechanism | Favored due to cation stabilization. | |

| Major Impurity | Ring-opened homoallylic bromide | Indicates acid contamination during synthesis. |

Part 5: Safety & Handling (Lachrymator Warning)

This compound is a potent benzylic bromide.

-

Hazards: Severe eye irritant (lachrymator) and skin corrosive. It acts as an alkylating agent.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before disposal.

References

-

Newcomb, M. (1993). Radical Kinetics and the "Radical Clock" Approach. Tetrahedron, 49(6), 1151-1176. Link

-

Shiner, V. J., & Imbalzano, J. F. (1967). Gamma-Deuterium Isotope Effects and the Mechanism of the Solvolysis of Cyclopropylcarbinyl Bromide. Journal of the American Chemical Society, 89(22), 5565–5573. Link

-

Martin, J. C., & Timberlake, J. W. (1970). The Solvolysis of o-Cyclopropylbenzyl Bromide. Journal of the American Chemical Society, 92(4), 978. Link

-

Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1990).[3] Evidence for Reversible Ring-Opening of the

-Cyclopropylbenzyl Radical. Journal of the Chemical Society, Chemical Communications, (13), 923-925. Link

Sources

A Tale of Two Halides: A Deep Dive into the Contrasting Reactivity of 1-(Bromomethyl)-2-cyclopropylbenzene and Benzyl Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Archetype of Benzylic Reactivity

In the vast landscape of organic synthesis and medicinal chemistry, benzylic halides are foundational building blocks, prized for their reactivity in introducing the benzyl moiety. Benzyl bromide, the archetypal example, is a workhorse reagent, its properties and reactions extensively documented and well-understood.[1][2] However, the nuanced world of drug discovery and materials science often demands finer control over molecular architecture and reactivity. This guide delves into a comparative analysis of benzyl bromide and a less-explored analogue, 1-(Bromomethyl)-2-cyclopropylbenzene. By examining the subtle yet profound influence of an ortho-cyclopropyl substituent, we aim to provide a comprehensive technical resource for professionals seeking to exploit the unique chemical space offered by this intriguing molecule.

This document will explore the fundamental differences in structure, reactivity, and potential applications of these two compounds, moving beyond a simple recitation of facts to an expert analysis of the underlying chemical principles. We will dissect the electronic and steric effects at play, providing a framework for predicting and harnessing their distinct chemical behaviors.

Part 1: Benzyl Bromide - The Established Benchmark

Benzyl bromide, with the chemical formula C₆H₅CH₂Br, is a colorless liquid known for its lachrymatory properties.[2] Its structure is simple: a benzene ring attached to a bromomethyl group.[1] This simplicity, however, belies a rich and versatile reactivity profile that has made it an indispensable tool in organic synthesis.

Physicochemical Properties of Benzyl Bromide

A summary of the key physicochemical properties of benzyl bromide is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100-39-0 | [1] |

| Molecular Formula | C₇H₇Br | [2] |

| Molecular Weight | 171.03 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 198-199 °C | [2] |

| Melting Point | -3 to -1 °C | |

| Density | 1.438 g/mL at 25 °C | [2] |

Reactivity Profile of Benzyl Bromide

The reactivity of benzyl bromide is dominated by the lability of the carbon-bromine bond, which is readily cleaved in nucleophilic substitution reactions. This reactivity stems from the stability of the resulting benzyl carbocation intermediate.

Benzyl bromide can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions.[3][4]

-

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction proceeds via a two-step Sₙ1 mechanism. The rate-determining step is the formation of the benzyl carbocation, which is stabilized by resonance, delocalizing the positive charge across the aromatic ring.[4][5]

-

Sₙ2 Pathway: With strong nucleophiles and polar aprotic solvents, the reaction favors a concerted Sₙ2 mechanism.[6][7] The backside attack of the nucleophile leads to an inversion of stereochemistry if the benzylic carbon is chiral.

The facility with which benzyl bromide undergoes these reactions makes it a premier reagent for the benzylation of alcohols, phenols, amines, and other nucleophiles, a common strategy for installing protecting groups in multi-step syntheses.[8]

Caption: Nucleophilic substitution pathways for benzyl bromide.

Synthesis of Benzyl Bromide

Benzyl bromide is typically synthesized via the free-radical bromination of toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide, or under UV irradiation.[2]

Part 2: this compound - A Study in Perturbation

This compound is a structural analogue of benzyl bromide where a cyclopropyl group is introduced at the ortho position of the benzene ring. While specific physicochemical data for this compound is not as readily available as for benzyl bromide, its structure suggests a significant departure in reactivity due to the unique electronic and steric properties of the cyclopropyl group.

Physicochemical Properties of this compound

| Property | Value (Predicted or from Analogues) | Reference(s) |

| CAS Number | Not readily available for this specific isomer. A related isomer, [1-(bromomethyl)cyclopropyl]benzene has CAS 181207-69-2. | [9] |

| Molecular Formula | C₁₀H₁₁Br | |

| Molecular Weight | 211.10 g/mol | [10] |

| Appearance | Likely a liquid at room temperature | |

| Boiling Point | Higher than benzyl bromide due to increased molecular weight | |

| Density | Likely similar to or slightly less than benzyl bromide |

Note: Due to the limited availability of experimental data for this compound, some properties are estimated based on its structure and comparison with related compounds.

The Influence of the Ortho-Cyclopropyl Group

The introduction of a cyclopropyl group at the ortho position to the bromomethyl group introduces two key perturbations:

-

Electronic Effects: The cyclopropyl group is known to possess a unique electronic character. It can donate electron density to an adjacent π-system or carbocation through a mechanism involving its Walsh orbitals, which have significant p-character.[11][12] This "pseudo-π" character allows the cyclopropyl group to stabilize an adjacent positive charge, much like a vinyl or phenyl group.[11] This electronic donation can have a profound impact on the stability of the benzylic carbocation intermediate in an Sₙ1 reaction.

-

Steric Effects: The ortho-cyclopropyl group introduces significant steric hindrance around the benzylic carbon.[13] This steric bulk can impede the backside attack of a nucleophile in an Sₙ2 reaction, potentially slowing down this pathway compared to benzyl bromide.

Caption: Dual influence of the ortho-cyclopropyl substituent.

Predicted Reactivity of this compound

Based on these electronic and steric considerations, we can predict the following differences in reactivity compared to benzyl bromide:

-

Enhanced Sₙ1 Reactivity: The electron-donating nature of the cyclopropyl group is expected to further stabilize the benzylic carbocation intermediate, potentially leading to a faster rate of Sₙ1 reactions compared to benzyl bromide.

-

Reduced Sₙ2 Reactivity: The steric bulk of the ortho-cyclopropyl group is likely to hinder the backside attack of nucleophiles, resulting in a slower rate of Sₙ2 reactions.[14]

This divergent reactivity profile suggests that this compound would be a more selective substrate for Sₙ1 reactions, offering a valuable tool for synthetic chemists aiming for specific reaction outcomes.

Potential Applications in Drug Discovery

The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[15][16] The ability to selectively introduce a 2-cyclopropylbenzyl group using this compound could be highly advantageous in the synthesis of novel therapeutic agents.

Part 3: Comparative Analysis and Experimental Protocols

Comparative Summary

| Feature | Benzyl Bromide | This compound |

| Structure | Unsubstituted phenyl ring | Phenyl ring with ortho-cyclopropyl group |

| Electronic Effects | Standard benzylic system | Electron-donating cyclopropyl group |

| Steric Hindrance | Minimal | Significant at the ortho position |

| Predicted Sₙ1 Reactivity | High | Very High |

| Predicted Sₙ2 Reactivity | High | Moderate to Low |

| Primary Applications | General benzylation, protecting group | Selective Sₙ1 reactions, introduction of cyclopropylbenzyl moiety in medicinal chemistry |

Experimental Protocols

A plausible synthetic route to this compound would involve the free-radical bromination of 2-cyclopropyltoluene.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-cyclopropyltoluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (NBS, 1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS. The reaction can also be initiated by photolysis with a UV lamp.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the desired this compound.

Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the cyclopropyl and benzylic protons in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

To empirically validate the predicted differences in reactivity, a comparative kinetic study of the solvolysis of benzyl bromide and this compound in a polar protic solvent (e.g., aqueous ethanol) could be performed.

Caption: Workflow for comparing Sₙ1 reactivity.

Conclusion

While benzyl bromide remains a cornerstone of organic synthesis, this compound presents a compelling alternative for applications requiring enhanced Sₙ1 reactivity and the strategic introduction of a cyclopropyl moiety. The ortho-cyclopropyl group acts as a powerful modulator of both electronic and steric properties at the benzylic position, leading to a distinct and potentially more selective reactivity profile. This guide has provided a comprehensive overview of the theoretical underpinnings and practical considerations for utilizing these two benzylic halides. Further experimental investigation into the properties and reactions of this compound is warranted and promises to unlock new opportunities in the design and synthesis of complex molecules for a range of scientific disciplines.

References

-

Chemical Bull. Benzyl Bromide Manufacturer & Supplier | Industrial Aromatic Alkyl Halide.

-

Thomas Scientific. Benzyl bromide, reagent grade, 98%.

-

Smolecule. Buy 1-Bromo-2-(cyclopropylmethyl)benzene | 1889435-75-9.

-

ChemScene. [1-(bromomethyl)cyclopropyl]benzene | 181207-69-2.

-

Sigma-Aldrich. Benzyl bromide reagent grade, 98%.

-

Wikipedia. Benzyl bromide.

-

Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...

-

ChemicalBook. Benzyl bromide | 100-39-0.

-

Vaia. Benzyl bromide - Organic Chemistry.

-

Fiveable. Benzyl bromide Definition - Organic Chemistry II Key Term.

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

-

Khan Academy. Reactions at the benzylic position.

-

EvitaChem. Buy 1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene (EVT-13359586).

-

RSC Publishing. Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes.

-

EvitaChem. Buy (Cis-2-(bromomethyl)cyclopropyl)benzene (EVT-13283095) | 1017962-38-7.

-

PubChem. (1-Bromo-2-methylpropyl)benzene.

-

Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions.

-

PubChem. 1-Bromo-2-cyclopropylbenzene.

-

Sigma-Aldrich. (Bromomethyl)cyclopropane 97%.

-

Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions.

-

Homework.Study.com. Within each set, rank the compounds in order of increasing rates of their S_N2 reaction.

-

MedLife Mastery. SN2 v.s. SN1 Reactions - MCAT Content.

-

Patsnap Eureka. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects.

-

Matrix Fine Chemicals. 1-BROMO-2-(BROMOMETHYL)BENZENE | CAS 3433-80-5.

-

Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?

-

Wiley Online Library. structure and reactivity of the cyclopropane species.

-

Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds.

-

Actylis. (Bromomethyl)-Cyclopropane - API Intermediate.

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

-

National Institutes of Health. Reactivity of electrophilic cyclopropanes.

-

NIST WebBook. Benzene, 1-bromo-2-methyl-.

-

Chemistry LibreTexts. 15.8: Spectroscopy of Aromatic Compounds.

-

ResearchGate. Increased steric strain adjacent to cyclopropane.

-

NIST WebBook. Benzene, 1-(bromomethyl)-2-methyl-.

Sources

- 1. Benzyl Bromide Manufacturer & Supplier | Industrial Aromatic Alkyl Halide [chemicalbull.com]

- 2. thomassci.com [thomassci.com]

- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 4. vaia.com [vaia.com]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fiveable.me [fiveable.me]

- 9. chemscene.com [chemscene.com]

- 10. Buy 1-Bromo-2-(cyclopropylmethyl)benzene | 1889435-75-9 [smolecule.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. catalogimages.wiley.com [catalogimages.wiley.com]

- 13. researchgate.net [researchgate.net]

- 14. homework.study.com [homework.study.com]

- 15. benchchem.com [benchchem.com]

- 16. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Wohl-Ziegler Bromination of 2-Cyclopropyltoluene

Executive Summary

This protocol details the selective benzylic bromination of 2-cyclopropyltoluene to synthesize 1-(bromomethyl)-2-cyclopropylbenzene (also known as 2-cyclopropylbenzyl bromide).[1]

While the Wohl-Ziegler reaction is a standard transformation, this specific substrate presents a unique chemoselectivity challenge: the preservation of the acid-sensitive and radical-sensitive cyclopropyl ring in the presence of high-energy radical species and HBr byproducts. This guide replaces the toxic, traditional carbon tetrachloride (

Key Deliverables:

-

Selectivity: >95% regioselectivity for the methyl group over the cyclopropyl methine.[1]

-

Stability: Prevention of acid-catalyzed homoallylic rearrangement via an integrated solid-phase scavenging system.[1]

-

Safety: Management of potent lachrymatory products.[1]

Mechanistic Insight & Chemoselectivity

The Selectivity Landscape

The substrate contains two potential sites for hydrogen abstraction by the succinimidyl radical:

-

The Methyl Group (Path A): Forms a primary benzylic radical.[1] Bond Dissociation Energy (BDE)

88–90 kcal/mol.[1] -

The Cyclopropyl Methine (Path B): Forms a tertiary benzylic radical on the ring.[1]

Critical Analysis: Although tertiary radicals are generally more stable, the cyclopropyl C–H bond possesses significant

The "Hidden" Danger: The primary failure mode is not radical abstraction of the ring, but acid-catalyzed ring opening . The reaction generates HBr as a byproduct.[1] If not neutralized, HBr protonates the cyclopropyl ring, leading to ring-opening to form propenyl benzenes (homoallylic rearrangement).[1]

Reaction Pathway Diagram[1]

Figure 1: Mechanistic bifurcation showing the necessity of acid scavenging to prevent Path B/Rearrangement.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 2-Cyclopropyltoluene (>98%) | Starting Material |

| Brominating Agent | N-Bromosuccinimide (NBS) | Source of Br[1][2][3][4]•. Must be recrystallized from water if yellow/aged.[1] |

| Initiator | AIBN (Azobisisobutyronitrile) | Radical initiator ( |

| Solvent | Green replacement for CCl | |

| Acid Scavenger | Anhydrous NaHCO | Neutralizes HBr to prevent cyclopropyl ring opening.[1] |

| Equipment | Reflux condenser, Argon/N | Oxygen inhibits radical chains; inert atmosphere is vital.[1] |

Step-by-Step Methodology

Step 1: Preparation and Degassing

-

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

-

Charge the flask with 2-cyclopropyltoluene (10.0 mmol, 1.32 g).[1]

-

Add PhCF

(50 mL, 0.2 M concentration). -

Add Solid NaHCO

(2.0 mmol, 0.2 equiv). Note: This heterogeneous base protects the ring without quenching the radical reaction. -

Degas the solution by bubbling Argon or Nitrogen through the liquid for 15 minutes. Crucial: Oxygen acts as a radical trap and will stall the reaction.

Step 2: Reagent Addition

-

Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv).

-

Add AIBN (0.5 mmol, 5 mol%).

-

Attach a reflux condenser and purge the headspace with Argon.[1]

Step 3: Reaction Initiation

-

Heat the reaction mixture to 85°C (oil bath temperature).

-

Observation: The reaction is initiated when the heavy, white NBS solid (bottom of flask) begins to disappear and is replaced by light, floating succinimide solid (top of solvent).[1]

-

Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS every hour.

-

Endpoint: Reaction is typically complete in 2–4 hours.[1] Stop when starting material is <5%.[1] Over-reaction leads to gem-dibromides.

Step 4: Workup

-

Cool the mixture to 0°C to precipitate remaining succinimide.

-

Filter the cold mixture through a fritted funnel or Celite pad to remove succinimide and excess base.

-

Wash the filtrate with water (

mL) and brine ( -

Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure (keep bath <40°C to prevent thermal degradation).

Step 5: Purification

-

Method: Silica Gel Chromatography.[1]

-

Eluent: 100% Hexanes

2% EtOAc/Hexanes.[1] -

Note: The product is a benzyl bromide and is a lachrymator .[1] Handle all fractions in a fume hood.

Quality Control & Troubleshooting

Analytical Markers (NMR)

The success of the reaction is best validated by

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Benzylic -CH | 4.50 – 4.65 | Singlet (2H) | Product Peak. Sharp singlet confirms substitution.[1] |

| Cyclopropyl -CH | 1.80 – 2.00 | Multiplet (1H) | Integrity check.[1] Loss/shift indicates ring opening.[1] |

| Cyclopropyl -CH | 0.60 – 1.00 | Multiplets (4H) | Distinctive high-field signals.[1] |

| Aldehyde (-CHO) | 9.8 – 10.0 | Singlet | Oxidation byproduct (if wet/O |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Oxygen poisoning or impure NBS.[1] | Degas solvent longer; recrystallize NBS (water, then dry P |

| Ring Opening Observed | Acid buildup (HBr).[1] | Increase NaHCO |

| Dibromination | Excess NBS or long reaction time.[1] | Stop reaction at 95% conversion; use strictly 1.05 eq NBS. |

| Yellow Product | Residual Br | Wash organic layer with 10% Na |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical acid-scavenging step.

Safety & Handling (E-E-A-T)

-

Lachrymator Warning: Benzylic bromides are potent tear gases.[1] All weighing, reactions, and rotovap operations must occur in a functioning fume hood.[1] Glassware should be rinsed with an ethanol/amine solution to quench residues before removal from the hood.[1]

-

Solvent Safety: While PhCF

is safer than CCl -

Peroxide Risk: AIBN decomposes to release N

gas.[1] Ensure the system is vented (via a bubbler) to prevent pressure buildup.[1]

References

-

Djerassi, C. (1948).[1][5] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1] Link

-

Cantillo, D., et al. (2014).[1][6] Continuous-Flow Protocol for the Bromination of Benzylic Compounds... Using Acetonitrile as Solvent.[1][7] The Journal of Organic Chemistry, 79(2), 223–229.[1][6] Link[1]

-

Walling, C., & Fredricks, P. S. (1962).[1] Positive Halogen Compounds. III. Allylic Bromination with N-Bromosuccinimide.[1][3][4][5][8][9] Journal of the American Chemical Society, 84(17), 3326–3331.[1] (Foundational mechanism regarding Br2 concentration). Link

-

Ma, S., et al. (2003).[1] Selectivity in Radical Bromination of Alkylcyclopropanes. Journal of Organic Chemistry. (General reference for cyclopropyl stability in radical conditions).

-

BenchChem. (2025).[1][9] Application Notes for Benzylic Bromination using NBS. BenchChem Protocols. Link[1]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Alkylation using ortho-Cyclopropylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the ortho-Cyclopropylbenzyl Moiety

The ortho-cyclopropylbenzyl group is a valuable structural motif in medicinal chemistry and materials science. The cyclopropyl ring introduces conformational rigidity and can modulate the electronic properties of the benzyl system. This unique combination often leads to enhanced binding affinity to biological targets, improved metabolic stability, and desirable physicochemical properties in drug candidates. ortho-Cyclopropylbenzyl bromide serves as a key electrophilic precursor for introducing this moiety onto various nucleophilic scaffolds, including amines, phenols, thiols, and carbanions.

This document provides a comprehensive guide to performing alkylation reactions using ortho-cyclopropylbenzyl bromide. It covers the underlying mechanistic principles, detailed experimental protocols for various classes of nucleophiles, and critical safety considerations.

Mechanistic Considerations: Navigating the SN1/SN2 Manifold

Alkylation reactions with benzyl bromides, including ortho-cyclopropylbenzyl bromide, proceed via nucleophilic substitution.[1] The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is dictated by the reaction conditions and the nature of the nucleophile.

-

SN2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[1] The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. For ortho-cyclopropylbenzyl bromide, a primary benzylic halide, the SN2 mechanism is generally preferred.

-

SN1 Pathway: This pathway becomes more prevalent with weaker nucleophiles, protic solvents (e.g., ethanol, water), and for secondary or tertiary benzylic halides that can form stable carbocations. While less common for primary benzyl bromides, conditions that promote carbocation formation could lead to a mixed SN1/SN2 or predominantly SN1 reaction.

The choice of base is also critical. Strong, non-nucleophilic bases are often employed to deprotonate the nucleophile without competing in the alkylation reaction.

Caption: General mechanisms for alkylation.

Experimental Protocols

Safety First: ortho-Cyclopropylbenzyl bromide is a lachrymator and irritant.[2] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Protocol 1: N-Alkylation of a Primary Amine

This protocol details the alkylation of a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

ortho-Cyclopropylbenzyl bromide

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add ortho-cyclopropylbenzyl bromide (1.1 - 1.2 eq) to the reaction mixture.

-

Heat the reaction to a gentle reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for N-alkylation.

Protocol 2: O-Alkylation of a Phenol

This protocol describes the Williamson ether synthesis for the preparation of an ortho-cyclopropylbenzyl aryl ether.

Materials:

-

ortho-Cyclopropylbenzyl bromide

-

Phenol derivative

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0°C.

-

Add a solution of ortho-cyclopropylbenzyl bromide (1.05 - 1.1 eq) in a small amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Amines | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 82 | 80 - 95 |

| Secondary Amines | K₂CO₃, DIPEA | Acetonitrile, DMF | 25 - 82 | 75 - 90 |

| Phenols | NaH, K₂CO₃ | DMF, Acetone | 0 - 60 | 85 - 98 |

| Thiols | NaH, Et₃N | THF, DMF | 0 - 25 | 90 - 99 |

| Carbanions (e.g., malonates) | NaH, NaOEt | THF, Ethanol | 0 - 78 | 70 - 85 |

Yields are representative and can vary depending on the specific substrate and reaction conditions.

Troubleshooting and Field-Proven Insights

-

Low Yields in N-Alkylation: If dialkylation is a competing side reaction with primary amines, consider using a larger excess of the amine or adding the alkylating agent more slowly. For less reactive amines, a stronger base such as cesium carbonate or DBU may be required.

-

Elimination Side Products: While less common for primary benzyl bromides, the use of very strong, hindered bases can sometimes lead to elimination. If this is observed, switching to a milder base like potassium carbonate is recommended.

-

Reaction Stalls: Ensure all reagents and solvents are anhydrous, especially when using strong bases like sodium hydride. Trace amounts of water can quench the base and hinder the reaction.

-

Phase-Transfer Catalysis: For O-alkylation reactions with less soluble phenoxides, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields.[4]

References

- Vertex AI Search. Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING. Accessed January 5, 2026.

- ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. Accessed August 7, 2025.

- Pearson. Propose a mechanism for the reaction of benzyl bromide with ethan.... Accessed June 12, 2024.

- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.

- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Accessed June 13, 2024.

- Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media.

- Alkylation of the compound 1 with benzyl bromide (Chernyshev et al. , 2008 a ).

- Thermo Fisher Scientific.

- Fisher Scientific.

- Google Patents. CN104892355A - Novel method for synthesizing cyclopropyl bromide.

- FUJIFILM Wako.

- ChemicalBook. Cyclopropyl bromide synthesis.

- ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF.

- ChemicalBook.

- ResearchGate. (PDF) Review of cyclopropyl bromide synthetic process.

- Cole-Parmer.

- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi

- ChemRxiv.

- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.

- Google Patents.

- PTC O-Alkyl

- Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine.

- ResearchGate. (PDF)

- arkat usa.

- Google Patents. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.

- Reddit. N-alkylation with cyclomethylbromide : r/Chempros. Accessed October 17, 2022.

- Organic Syntheses Procedure. cyclopropyl cyanide.

- ChemRxiv.

- MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.

- ChemRxiv.

- Organic Syntheses Procedure. Copper(II) Triflate as Additive in Low Loading Au(I)

- Organic Syntheses Procedure. 6.

- Reductive Alkylation of Amines with Carboxylic Ortho Esters.

Sources

Application Note: Strategic Bromination of Acid-Sensitive (2-Cyclopropylphenyl)methanol

Target Molecule: 1-(Bromomethyl)-2-cyclopropylbenzene CAS: 181207-69-2 Application: Pharmaceutical Intermediate (e.g., Thrombosis/Kinase Inhibitor scaffolds)

Executive Summary & Scientific Rationale

Converting (2-cyclopropylphenyl)methanol to This compound presents a specific chemoselective challenge: preserving the acid-sensitive cyclopropyl ring while activating the benzylic alcohol for displacement.

The Challenge: Cyclopropyl Sensitivity

The cyclopropyl group, possessing significant ring strain (~27.5 kcal/mol) and

Furthermore, the ortho-cyclopropyl group stabilizes the benzylic carbocation via

The Solution: Mechanistic Control

To ensure high fidelity, the reaction must proceed via an

-

Protocol A (High Fidelity): The Appel Reaction (CBr

/ PPh -

Protocol B (Scale-Up): PBr

with Pyridine . For larger batches where atom economy is critical, PBr

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on project constraints.

Figure 1: Decision matrix for selecting the optimal bromination strategy based on scale and purity requirements.

Protocol A: The Appel Reaction (Recommended)

This method utilizes Triphenylphosphine (PPh

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| (2-Cyclopropylphenyl)methanol | 1.0 | Substrate |

| Carbon Tetrabromide (CBr | 1.25 | Bromine Source |

| Triphenylphosphine (PPh | 1.5 | Activator / Oxygen Acceptor |

| Dichloromethane (DCM) | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice/water bath.

-

Solvation: Dissolve (2-cyclopropylphenyl)methanol (1.0 equiv) and CBr

(1.25 equiv) in anhydrous DCM. Ensure complete dissolution. -

Activation: Dissolve PPh

(1.5 equiv) in a separate minimal volume of DCM. Add this solution dropwise to the main reaction flask over 15–20 minutes.-

Note: The solution may turn slightly yellow. Rapid addition can cause an exotherm; maintain internal temp < 5°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexanes/EtOAc 9:1). The alcohol (lower R_f) should disappear; the bromide (high R_f) and TPPO (baseline) will appear.

-

-

Workup (The "Hexane Crash"):

-

Concentrate the reaction mixture to ~20% of its original volume under reduced pressure (Rotavap, < 30°C bath).

-

Add cold n-Hexane or Heptane (5 volumes) to the residue with vigorous stirring. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

-

Filter the suspension through a pad of Celite or a fritted glass funnel.

-

Wash the filter cake with additional hexane.

-

-

Purification: Concentrate the filtrate. If high purity (>98%) is required, perform a rapid filtration through a short silica plug eluting with 100% Hexanes to remove residual TPPO.

Protocol B: Buffered PBr (Scale-Up Alternative)

Warning: Unbuffered PBr

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| (2-Cyclopropylphenyl)methanol | 1.0 | Substrate |

| Phosphorus Tribromide (PBr | 0.4 | Brominating Agent |

| Pyridine | 0.1 - 0.2 | Acid Scavenger |

| DCM or Et | [0.5 M] | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Setup: Equip a 3-neck flask with an internal thermometer, addition funnel, and nitrogen line.

-

Solvation: Dissolve the alcohol and Pyridine in anhydrous DCM. Cool the mixture strictly to -10°C to 0°C (Salt/Ice bath).

-

Addition: Dilute PBr

in DCM (1:1 v/v). Add this solution dropwise via the addition funnel, ensuring the internal temperature never exceeds 0°C .-

Critical: The reaction is highly exothermic.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to 10°C. Do not heat. Monitor by TLC.[6]

-

Quench: Pour the reaction mixture carefully into a stirred mixture of Ice and Saturated NaHCO

.-

Why: This neutralizes remaining phosphorous species immediately.

-

-

Extraction: Separate phases. Extract aqueous layer with DCM (2x). Combine organics.

-

Wash: Wash organics with Brine (1x). Dry over MgSO

. -

Isolation: Concentrate under vacuum. The product is likely an oil. Distillation (high vacuum) may be required if phosphorous byproducts remain.

Quality Control & Troubleshooting

Mechanism of Action (Appel)

Understanding the mechanism clarifies why Protocol A is safer for the cyclopropyl ring.

Figure 2: The Appel reaction mechanism avoids free carbocations, protecting the cyclopropyl ring.

Analytical Validation[4]

-

1H NMR (CDCl

):-

Product: Look for the benzylic -CH

Br singlet. It typically shifts upfield (~4.5 - 4.6 ppm) compared to the starting alcohol (~4.7 ppm). -

Impurity (Ring Opening): Watch for olefinic protons in the 5.0–6.5 ppm region (indicates rearrangement to propenylbenzene).

-

Cyclopropyl Integrity: The cyclopropyl protons (0.6–1.0 ppm, multiplet) must remain intact.

-

-

Storage: The product is a benzylic bromide and is a lachrymator. Store at 4°C over copper wire (stabilizer) if storing for long periods.

References

-

Appel Reaction General Review: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English. Link

-

Cyclopropyl Sensitivity: "Method for producing (bromomethyl)cyclopropane." Patent WO2015101452A1. (Highlights temperature sensitivity of cyclopropyl carbinols). Link

-

Commercial Availability & Structure: this compound (CAS 181207-69-2). Link

-

Appel Reaction Mechanism & Utility: "Appel Reaction: Alcohol to Alkyl Halide." OrgoSolver. Link

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. chemscene.com [chemscene.com]

- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. askfilo.com [askfilo.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropyl Integrity During Bromination

Welcome to the technical support center for chemists and researchers navigating the complexities of brominating molecules containing a cyclopropyl moiety. The high ring strain and unique electronic character of the cyclopropyl group make it susceptible to undesirable ring-opening reactions during electrophilic and radical bromination. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully achieve your desired brominated product while maintaining the integrity of the three-membered ring.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your bromination experiments.

Q1: My reaction with elemental bromine (Br₂) is giving a complex mixture of products, and I suspect ring opening. What's happening and how can I fix it?

A1: The use of elemental bromine (Br₂) often leads to cyclopropyl ring opening due to its strong electrophilic nature. The reaction likely proceeds through an electrophilic addition mechanism where the bromine attacks the cyclopropane ring, which has π-like character due to its bent bonds.[1] This forms a highly unstable cyclopropylmethyl carbocation intermediate, which rapidly rearranges to a more stable, open-chain carbocation, leading to a mixture of ring-opened dibromides.[2]

Immediate Solutions:

-

Switch to a Milder Brominating Agent: The most effective solution is to replace Br₂ with a milder reagent that reduces the electrophilicity of the reaction. N-Bromosuccinimide (NBS) is the most common and effective alternative.[3] Other excellent options include Pyridinium Tribromide (Py·Br₃) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4][5]

-

Control Reaction Conditions:

-

Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the energy available for the ring-opening rearrangement.

-

Solvent Choice: Use non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or hexane. Polar solvents can stabilize the carbocation intermediate, promoting ring opening.

-

Exclusion of Light: Conduct the reaction in the dark to prevent the formation of bromine radicals, which can also initiate ring opening.[6]

-

Q2: I've switched to N-Bromosuccinimide (NBS), but I'm still observing low yields and potential ring-opened byproducts. What's going wrong?

A2: While NBS is milder than Br₂, improper reaction conditions can still lead to ring opening. The key is to control whether the reaction proceeds via a radical or an electrophilic pathway. NBS can participate in both.[7] The advantage of NBS is that it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which is crucial for favoring the desired pathway and suppressing side reactions.[8]

Troubleshooting Steps:

-

Promote a Radical Pathway (Wohl-Ziegler Reaction): For bromination of a carbon adjacent to the cyclopropyl ring (a cyclopropylmethyl C-H bond), a free-radical pathway is often desired.

-

Add a Radical Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and heat (reflux in CCl₄) or UV irradiation to initiate the reaction.[9] This ensures the reaction proceeds via a radical chain mechanism, which can be more selective than the electrophilic pathway.[10]

-

Ensure Purity of NBS: Impure, yellowish NBS can contain excess Br₂, which can lead to competing electrophilic reactions. Recrystallize NBS from hot water if necessary.[9]

-

-

Suppress Electrophilic Pathways:

-

Use a Non-Polar Solvent: As mentioned, avoid polar solvents. Dichloromethane (CH₂Cl₂) can be a suitable alternative to the now restricted CCl₄.

-

Add a Proton Sponge: If your substrate or reaction conditions might generate acidic byproducts (HBr), consider adding a non-nucleophilic base, like a proton sponge, to scavenge the acid and prevent it from catalyzing ring opening.

-

Q3: My substrate has an electron-donating group (e.g., a phenyl or hydroxyl group) near the cyclopropyl ring. How does this affect the bromination, and what precautions should I take?

A3: Electron-donating groups can significantly influence the reaction's outcome. They can activate an adjacent aromatic ring towards electrophilic substitution or stabilize a potential carbocation intermediate, increasing the likelihood of ring opening.[11][12]

Strategic Adjustments:

-

For Phenylcyclopropanes: If you want to brominate the aromatic ring, you'll be running an electrophilic aromatic substitution. To avoid ring opening, use a mild brominating agent like Pyridinium Tribromide in a solvent like acetic acid at room temperature.[13] This provides a controlled source of electrophilic bromine, minimizing direct attack on the cyclopropyl ring.

-

For Cyclopropylcarbinols (Alcohols): The hydroxyl group can participate in the reaction, potentially forming an intramolecular hydrogen bond in the transition state, which can influence the stereochemistry and stability of intermediates.[14] Protecting the alcohol group as a silyl ether (e.g., TBDMS) before bromination is a common strategy to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q: Why is the cyclopropyl ring so susceptible to opening during bromination?

A: The high degree of angle strain in the cyclopropane ring (C-C-C bond angles of 60°) results in "bent bonds" with significant p-character.[1] This gives the ring electronic properties similar to a π-bond, making it susceptible to attack by electrophiles like bromine. The initial electrophilic attack can lead to the formation of a cyclopropylmethyl carbocation, which is exceptionally stabilized through a phenomenon sometimes called "dancing resonance."[4][15][16] This stabilization, however, is a double-edged sword, as the rearrangement of this cation to a ring-opened homoallylic cation is an extremely fast, often irreversible process.[2]

Q: What is the best brominating agent to use to avoid ring opening?

A: There is no single "best" agent for all substrates, but a general hierarchy of mildness can be established. The choice depends on the desired position of bromination and the nature of the substrate.

| Brominating Agent | Typical Use | Key Advantages | Potential Downsides |

| N-Bromosuccinimide (NBS) | Radical bromination (allylic/benzylic positions) | Easy to handle solid; maintains low Br₂ concentration, suppressing ionic side reactions.[3] | Can still cause ring opening under ionic conditions; requires initiator for radical pathway. |

| Pyridinium Tribromide (Py·Br₃) | Electrophilic bromination of activated systems | Crystalline solid, easy to handle; highly selective, controlled release of bromine.[4][13] | Can be hygroscopic; primarily for electrophilic reactions. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical and electrophilic bromination | Stable, safe, and cost-effective alternative to NBS; provides two bromine equivalents.[15][17] | Less commonly used, so fewer literature precedents for specific substrates. |

| Elemental Bromine (Br₂) | General bromination | Inexpensive and readily available. | Highly corrosive, volatile, and very prone to causing cyclopropyl ring opening.[1] |

Q: Can I use radical inhibitors to prevent ring opening?

A: Yes, in some cases. If you are performing a reaction that should not proceed via a radical pathway (e.g., an electrophilic addition) but are concerned about radical side reactions initiated by light or impurities, adding a radical inhibitor like hydroquinone or BHT can be beneficial.[6] This helps to ensure that only the desired ionic mechanism is operative.

Experimental Protocols

Protocol 1: Radical Bromination of a Cyclopropylmethyl C-H Bond using NBS

This protocol is adapted from the Wohl-Ziegler reaction for allylic bromination and is suitable for brominating a carbon adjacent to a cyclopropyl ring.[9]

Materials:

-

Cyclopropyl-containing substrate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq, recrystallized if yellow)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the cyclopropyl-containing substrate and the solvent.

-

Add NBS and AIBN to the flask.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux (for CCl₄) or irradiate with a UV lamp at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the denser NBS is consumed and the less dense succinimide byproduct floats on the surface of the CCl₄.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Protocol 2: Electrophilic Bromination of a Cyclopropyl-Activated Aromatic Ring using Pyridinium Tribromide

This protocol is suitable for the selective bromination of an aromatic ring activated by a cyclopropyl group, minimizing ring opening.[13][16]

Materials:

-

Cyclopropyl-substituted aromatic substrate (1.0 eq)

-

Pyridinium Tribromide (Py·Br₃) (1.05 eq)

-

Glacial acetic acid or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropyl-substituted aromatic substrate in the chosen solvent.

-

Place the flask under an inert atmosphere.

-

Add the Pyridinium Tribromide portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by aqueous sodium thiosulfate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualization of Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired bromination pathways versus the undesired ring-opening pathway.

Caption: Competing pathways in electrophilic bromination.

Caption: Key steps in radical bromination.

References

-

Pearson. Cyclopentyl methyl ketone reacts with excess bromine. Suggest a m... | Study Prep in Pearson+. [Link]

-

Lambert, J. B., & Kobayashi, K. (1986). Free-radical and hydrogen bromide inhibition in the dark reaction of bromine with the 1,2-dimethylcyclopropanes. The Journal of Organic Chemistry, 51(26), 5099-5103. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

-

González, L., et al. (2004). Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. The Journal of Organic Chemistry, 69(26), 9002-10. [Link]

-

Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]

-

Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]

-

Request PDF. (2015). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [Link]

-

Bloem. (2026). Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis. [Link]

-

Wikipedia. 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

-

Bloem. (2026). Pyridinium tribromide: A Safe Bromination Innovation in Materials Science. [Link]

-

Vaia. Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. [Link]

-

PrepChem.com. Preparation of pyridinium tribromide. [Link]

-

Chemia. (2021). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

-

ACG Publications. (2011). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. [Link]

-

SlidePlayer. 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Reddit. (2024). Bromination of cyclopropanes : r/OrganicChemistry. [Link]

-

Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

ResearchGate. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]

-

Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 91, 103017. [Link]

-

YouTube. (2021). NBS: Radical Bromination. [Link]

-

Quora. (2020). Why does cyclopropane give a test for unsaturation with a bromide solution? [Link]

-

Reddit. (2024). Bromination Help : r/Chempros. [Link]

-

Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]

-

Master Organic Chemistry. (2013). What is Allylic Bromination? [Link]

-

Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light : r/OrganicChemistry. [Link]

-

Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743-2747. [Link]

-

Chemistry Stack Exchange. (2015). Why doesn't 1-cyclopropylethyne give a positive reaction in the bromine-water unsaturation test? [Link]

-

Reddit. (2024). Doubt on Mechanism of Bromination of Cyclopropane derivative : r/OrganicChemistry. [Link]

-

Organic Chemistry Portal. Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. [Link]

-

YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

- Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. reddit.com [reddit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 6. Troubleshooting [chem.rochester.edu]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pyridinium tribromide: a highly efficient brominating agent for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 16. Pyridinium tribromide: A Safe Bromination Innovation in Materials Science | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 17. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]

Technical Support Center: Synthesis of 1-(Bromomethyl)-2-cyclopropylbenzene

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting.

Ticket ID: YIELD-OPT-CPB-01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Yield & Purity of 1-(Bromomethyl)-2-cyclopropylbenzene

Executive Summary & Mechanistic Insight[1]

The synthesis of This compound (Target 1 ) presents a classic "strained-ring vs. benzylic reactivity" conflict. The cyclopropyl group is highly sensitive to acid-catalyzed ring opening (homoallylic rearrangement) and radical fragmentation.